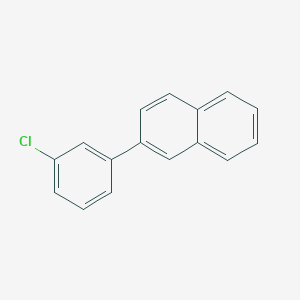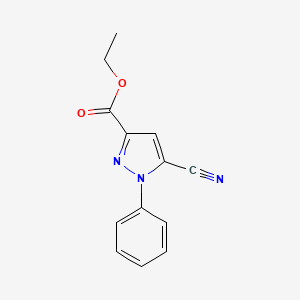
2-phenylindolizine-5-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylindolizine-5-carboxylic Acid is an organic compound belonging to the indolizine family Indolizines are heterocyclic compounds characterized by a fused pyrrole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylindolizine-5-carboxylic Acid typically involves the lithiation of 2-phenylindolizine followed by carboxylation. The lithiation process is achieved using a strong base such as n-butyllithium, which selectively lithiates the 5-position of the indolizine ring. The lithiated intermediate is then treated with carbon dioxide to introduce the carboxylic acid group at the 5-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale lithiation and carboxylation reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylindolizine-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indolizine ring, particularly at the 1- and 3-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of halogenated indolizine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylindolizine-5-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing selective estrogen receptor modulators (SERMs).
Industry: Utilized in the development of advanced materials, including dyes and pigments
Wirkmechanismus
The mechanism of action of 2-phenylindolizine-5-carboxylic Acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a selective estrogen receptor modulator, binding to estrogen receptors and modulating their activity. This interaction influences various cellular pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Phenylindole: Shares a similar indole structure but lacks the carboxylic acid group.
Indolizine: The parent compound of 2-phenylindolizine-5-carboxylic Acid, without the phenyl and carboxylic acid substituents.
2-Phenylindolizine: Similar structure but without the carboxylic acid group at the 5-position
Uniqueness: this compound is unique due to the presence of both a phenyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Eigenschaften
Molekularformel |
C15H11NO2 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-phenylindolizine-5-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)14-8-4-7-13-9-12(10-16(13)14)11-5-2-1-3-6-11/h1-10H,(H,17,18) |
InChI-Schlüssel |
IYMLMUDOSBHJOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one](/img/structure/B11869804.png)
![4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine](/img/structure/B11869819.png)









![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)

![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869919.png)
